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Compound of Interest

tert-Butyl 3-ethynylazetidine-1-
Compound Name:
carboxylate

Cat. No. 8592247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectral data for tert-Butyl
3-ethynylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug
development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a comprehensive resource for the characterization of this
compound.

Chemical Structure and Overview

tert-Butyl 3-ethynylazetidine-1-carboxylate (C10H1sNOz2) is a heterocyclic compound
featuring an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethynyl
functional group. This unique combination of features makes it a versatile intermediate in the
synthesis of more complex molecules. The molecular weight of this compound is 181.23 g/mol .

Predicted Spectral Data

The following tables summarize the predicted spectral data for tert-Butyl 3-ethynylazetidine-
1-carboxylate based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm

Azetidine CH2
~4.2-4.0 t 2H ,

(adjacent to N)

Azetidine CH2
~3.9-3.7 t 2H _

(adjacent to CH)
~3.5-33 m 1H Azetidine CH
~2.5 S 1H Acetylenic C-H
1.45 s 9H tert-Butyl (CHs)s

13C NMR (Carbon-13) Spectral Data (Predicted)

Chemical Shift (6) ppm Carbon Type Assignment

~156 C=0 Carbonyl Carbon (Boc group)
~80 Quaternary C Quaternary Carbon (tert-Butyl)
~80 C Acetylenic Carbon (C-H)

~70 C Acetylenic Carbon (C-C)

~55 CH2 Azetidine CH:z (adjacent to N)
~35 CH Azetidine CH

28.5 CHs tert-Butyl (CHs)s

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
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Wavenumber (cm~12)

Intensity

Functional Group
Vibration

~3300 Sharp, Medium =C-H Stretch (Terminal Alkyne)
C-H Stretch (Aliphatic, tert-
~2975 Strong o
Butyl & Azetidine)
~2110 Weak C=C Stretch (Terminal Alkyne)
~1700 Strong C=0 Stretch (Carbamate)
~1400 Medium C-H Bend (Aliphatic)
~1160 Strong C-O Stretch (Carbamate)

Mass Spectrometry (MS)

Predicted Mass-to-Charge Ratios (m/z)

mlz lon Notes

Predicted molecular ion peak
182.12 [M+H]*

(protonated)
204.10 [M+Na]* Predicted sodium adduct
126.08 [M-CaHo]* Loss of the tert-butyl group
108.07 [M-Boc]* Loss of the Boc group

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of tert-Butyl 3-ethynylazetidine-1-carboxylate in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).
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e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer. For 13C NMR, a proton-decoupled spectrum is typically obtained.

IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing the
mixture into a translucent disk.

o Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or pure KBr pellet) should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

e lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common technique for this type of molecule.

o Data Acquisition: Acquire the mass spectrum, scanning a mass range appropriate for the
expected molecular weight of the compound and its fragments.

Visualization of Analysis Workflow

The following diagrams illustrate the general workflow for spectral data analysis and the logical
connections in interpreting the spectral data for tert-Butyl 3-ethynylazetidine-1-carboxylate.
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tert-Butyl 3-ethynylazetidine-1-carboxylate or KBr Pellet FTIR Spectrometer IR Spectrum Structural Elucidation

A
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tert-Butyl 3-ethynylazetidine-1-carboxylate Structure

C10H15NO2
NMR Data IR Data MS Data
'H NMR: Key Stretches: m/z Peaks:
- Azetidine Protons - =C-H (~3300 cm™1) - Molecular lon [M+H]*
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- tert-Butyl Protons - C=0 (~1700 cm™?) (e.g., loss of tert-Butyl)
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- Carbonyl Carbon
- Alkyne Carbons
- Azetidine Carbons
- tert-Butyl Carbons

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b592247?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectral Data Analysis of tert-Butyl 3-ethynylazetidine-
1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592247#tert-butyl-3-ethynylazetidine-1-carboxylate-
spectral-data-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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